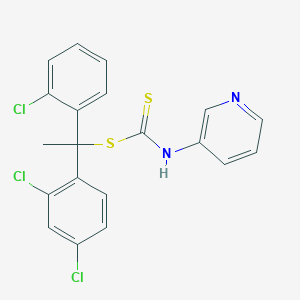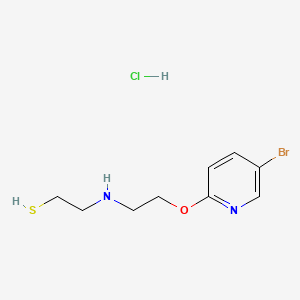
3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacteria. This compound is particularly interesting due to its unique structural modifications, which enhance its antibacterial properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime typically involves the modification of rifamycin SV. The process begins with the formylation of rifamycin SV to produce 3-formylrifamycin SV. This intermediate is then reacted with O-(2-ethylprop-2-enyl)oxime under specific conditions to yield the final compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the oxime linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxime group, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and minimal side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of oxime derivatives.
Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms.
Medicine: Its potent antibacterial activity is being explored for the development of new antibiotics, particularly against resistant strains.
Mécanisme D'action
The mechanism of action of 3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime involves the inhibition of bacterial RNA polymerase. This enzyme is crucial for bacterial transcription, and its inhibition leads to the suppression of bacterial growth and replication. The compound binds to the β-subunit of RNA polymerase, preventing the elongation of the RNA chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another rifamycin derivative, widely used in the treatment of tuberculosis.
Rifabutin: Known for its activity against Mycobacterium avium complex infections.
Rifapentine: Used for the treatment of tuberculosis, with a longer half-life than rifampicin.
Uniqueness
3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime is unique due to its enhanced stability and antibacterial activity compared to other rifamycin derivatives. The presence of the oxime group and the specific structural modifications contribute to its improved properties, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
41776-62-9 |
|---|---|
Formule moléculaire |
C43H56N2O13 |
Poids moléculaire |
808.9 g/mol |
Nom IUPAC |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-2-methylidenebutoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H56N2O13/c1-12-20(2)19-56-44-18-28-33-38(51)31-30(37(28)50)32-40(26(8)36(31)49)58-43(10,41(32)52)55-17-16-29(54-11)23(5)39(57-27(9)46)25(7)35(48)24(6)34(47)21(3)14-13-15-22(4)42(53)45-33/h13-18,21,23-25,29,34-35,39,47-51H,2,12,19H2,1,3-11H3,(H,45,53)/b14-13+,17-16+,22-15+,44-18+ |
Clé InChI |
CYTQNUUWMFXXOL-FLQNQMOMSA-N |
SMILES isomérique |
CCC(=C)CO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
SMILES canonique |
CCC(=C)CON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)
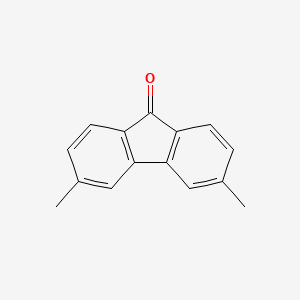
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
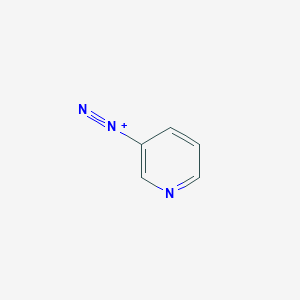
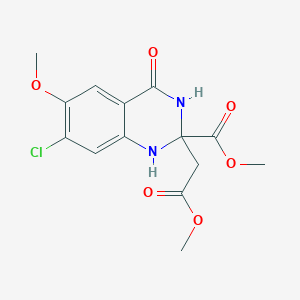
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
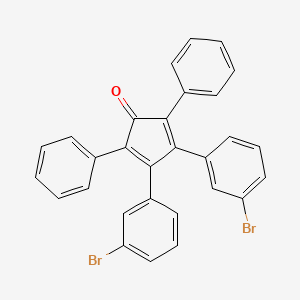
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
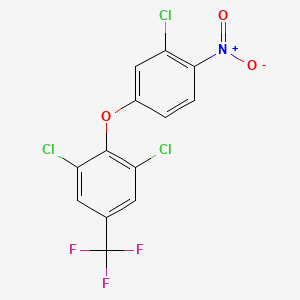
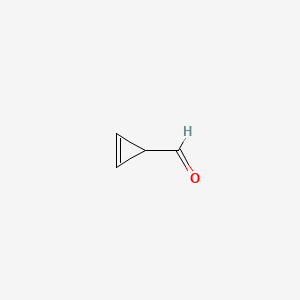
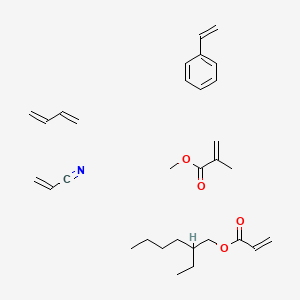
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
